molecular formula C11H19IN2O B1662412 (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide CAS No. 3854-04-4

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

Cat. No.: B1662412
CAS No.: 3854-04-4
M. Wt: 322.19 g/mol
InChI Key: CHRKORSYUQVKAQ-UHFFFAOYSA-M
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Description

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium Iodide is a cholinergic research compound designed for investigative studies in neuroscience and pharmacology. Its molecular structure integrates a pyrrolidinone moiety, a feature present in certain classes of nootropic and neuroactive substances, with a quaternary ammonium group. This design suggests a potential mechanism of action focused on the cholinergic system, which is critical for cognitive processes such as learning and memory. Research involving this compound may be directed toward understanding cholinergic transmission, receptor interactions, and synaptic plasticity. The compound's structure indicates it may act as a cholinergic agonist or influence acetylcholinesterase activity, making it a valuable tool for probing the mechanisms underlying cholinergic dysfunction. Dysfunction in this system is implicated in various neurological conditions, and compounds of this nature can help advance the understanding of potential therapeutic pathways. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKORSYUQVKAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC#CN1CCCC1=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959407
Record name N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-04-4
Record name Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolidinone Ring Synthesis

The pyrrolidinone core can be synthesized via acid-catalyzed cyclization of γ-amino acids or their derivatives. A method adapted from CN113321605A involves:

Reagents :

  • Malic acid (compound I) and methylamine (compound II) in toluene.
  • Solvent : Toluene or xylene for azeotropic water removal.

Procedure :

  • Ring-closure : Heat malic acid and methylamine in toluene under reflux (110–140°C) for 10–18 hours.
  • Purification : Concentrate the mixture, then recrystallize the intermediate (3-hydroxy-1-methylcyclobutanediamide) using propanol/n-heptane.

Yield : ~65–70% after crystallization.

Quaternization with Trimethylamine and Iodide

Method A (Direct Quaternization) :

  • Treat the tertiary amine intermediate with methyl iodide in acetonitrile.
  • Stir at 40–60°C for 12–24 hours.

Method B (Ion Exchange) :

  • Synthesize the trimethylammonium chloride salt first.
  • Perform anion exchange with potassium iodide in ethanol/water.

Key Factors :

  • Counterion solubility : Iodide salts often precipitate, simplifying purification.
  • Reaction monitoring : Use TLC or HPLC to track quaternization.

Analytical Characterization

Chromatographic Analysis

  • HPLC : Purity assessed using C18 columns (UV detection at 210 nm).
  • GC : Volatile impurities quantified post-distillation.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.15 (s, 9H, N⁺(CH₃)₃), 3.80 (t, 2H, CH₂-C≡C), 2.90–3.10 (m, 4H, pyrrolidinone ring).
  • IR : 2200 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (C=O).

Industrial Feasibility and Alternatives

Cost-Effective Modifications

  • Solvent recycling : Toluene and THF recovered via distillation.
  • Catalyst screening : Pd/C for hydrogenation steps (if required).

Alternative Routes

  • Mitsunobu reaction : For stereoselective pyrrolidinone formation.
  • Click chemistry : Azide-alkyne cycloaddition for modular synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the butynyl group or the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quaternary ammonium group allows it to bind to these receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

McN-A-343 (4-(m-Chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium Chloride)

Structural Similarities :

  • Shares the trimethylammonium group and butynyl backbone .
    Key Differences :
  • Replaces the 2-oxo-pyrrolidinyl group with an m-chlorophenylcarbamoyloxy substituent .

Pharmacological Activity :

  • Acts as a selective sympathetic ganglionic stimulant , inducing pressor responses in dogs/cats at doses as low as 8 µg/kg.
  • Unlike the target compound, McN-A-343’s activity is blocked by atropine and enhanced by C-6 compounds , indicating distinct receptor interactions .

Table 1: Structural and Functional Comparison

Property Target Compound McN-A-343
Substituent 2-Oxo-pyrrolidinyl m-Chlorophenylcarbamoyloxy
Biological Activity Not fully characterized (limited data) Sympathetic ganglionic stimulation
Toxicity (LD₅₀, IV in mice) 270 µg/kg ~200–300 µg/kg (maximal pressor dose)

N-Methyl-N-[4-(3-Hydroxypyrrolidinyl)-2-butynyl]- (Antimicrobial Analog)

Structural Similarities :

  • Contains a pyrrolidinyl-substituted butynyl chain .
    Key Differences :
  • Replaces the 2-oxo group with a 3-hydroxyl group on the pyrrolidine ring .

Acetylcholine Analogs (Triethylammonium and Ester-Modified Derivatives)

Structural Similarities :

  • Quaternary ammonium core and iodide counterion .
    Key Differences :
  • Acetylcholine derivatives feature ester groups (-CH₂CH₂-, -CH₂O-), whereas the target compound has a rigid butynyl-pyrrolidinone chain .

Thermodynamic Properties :

  • Triethylammonium analogs exhibit lower osmotic coefficients compared to trimethylammonium derivatives, suggesting differences in solubility and ionic interactions .

Edrophonium (4-Hydroxyphenyltrimethylammonium Iodide)

Structural Similarities :

  • Trimethylammonium group and iodide counterion .
    Key Differences :
  • Edrophonium has a hydroxyphenyl group instead of the butynyl-pyrrolidinone chain.

Pharmacological Activity :

  • Acts as a short-acting acetylcholinesterase inhibitor, used clinically for myasthenia gravis diagnosis.
  • The target compound’s lack of a hydroxyl group and presence of a rigid pyrrolidinone ring likely preclude cholinesterase inhibition .

Table 2: Physicochemical and Application Comparison

Property Target Compound Edrophonium
Molecular Weight 322.22 g/mol 166.12 g/mol
Clinical Use Research compound (limited data) Myasthenia gravis diagnosis
Toxicity (LD₅₀, IV in mice) 270 µg/kg ~1,000–2,000 µg/kg (higher tolerance)

Biological Activity

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, also known as Oxo-M, is a quaternary ammonium compound that exhibits significant biological activity, particularly in the context of muscarinic receptor interactions. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19IN2O
  • Molecular Weight : 322.19 g/mol
  • CAS Number : 3854-04-4

Oxo-M acts primarily as a muscarinic agonist, influencing various physiological processes through its interaction with muscarinic acetylcholine receptors (mAChRs). It has been shown to induce calcium influx and release in cells expressing M3 muscarinic receptors. The responses to Oxo-M are notably insensitive to Gβ5-RGS7, indicating a unique signaling pathway compared to other muscarinic agonists like pilocarpine .

Biological Activity Overview

The biological activity of Oxo-M can be summarized as follows:

Activity Description
Muscarinic Receptor Agonism Activates M3 receptors leading to calcium signaling .
Calcium Influx Induces significant intracellular calcium changes, critical for various cell functions .
Membrane Interaction Exhibits notable effects on biological membranes due to its quaternary ammonium structure.

Study 1: Calcium Imaging in Transfected Cells

A study utilized calcium imaging to assess the effects of Oxo-M on M3R-expressing cells. The results indicated a robust increase in intracellular calcium levels upon treatment with Oxo-M, confirming its role as a potent muscarinic agonist. The experimental setup involved transfecting cells with M3R and monitoring changes using fura-2 AM dye for calcium detection .

Study 2: Comparative Analysis with Other Agonists

In comparative studies, Oxo-M was evaluated alongside other muscarinic agonists such as carbamylcholine and pilocarpine. While all compounds elicited calcium responses, Oxo-M's effects were distinguished by their insensitivity to Gβ5-RGS7 modulation, suggesting a unique pathway for calcium signaling distinct from traditional mAChR activation mechanisms .

Discussion

The biological activity of this compound highlights its potential therapeutic applications in conditions where modulation of the parasympathetic nervous system is beneficial. Its selective action on muscarinic receptors and the resultant intracellular signaling pathways provide avenues for further research into its pharmacological applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
Reactant of Route 2
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(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

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